tert-butyl 4-[5-[1-butan-2-yl-3-methyl-4-[(1-methyl-3-oxo-2H-isoquinolin-4-yl)methylcarbamoyl]indol-6-yl]pyridin-2-yl]piperazine-1-carboxylate
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Overview
Description
“PMID28394193-Compound-41” is a small molecule inhibitor that targets the ubiquitin-specific protease 7 (USP7). This compound has shown significant potential in cancer therapy due to its ability to inhibit USP7, leading to the stabilization of tumor suppressor proteins and the degradation of oncogenic proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “PMID28394193-Compound-41” involves a multi-step process. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of “PMID28394193-Compound-41” would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the production process .
Chemical Reactions Analysis
Types of Reactions: “PMID28394193-Compound-41” undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated forms .
Scientific Research Applications
“PMID28394193-Compound-41” has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the role of USP7 in various biochemical pathways.
Biology: Helps in understanding the regulation of protein degradation and stabilization in cells.
Industry: May be used in the development of new drugs targeting USP7 for various diseases.
Mechanism of Action
The mechanism of action of “PMID28394193-Compound-41” involves the inhibition of USP7. By binding to the allosteric site of USP7, the compound prevents the deubiquitination of target proteins. This leads to the stabilization of tumor suppressor proteins and the degradation of oncogenic proteins, thereby exerting its anti-cancer effects .
Comparison with Similar Compounds
Compound 42: Another USP7 inhibitor with similar potency but different chemical structure.
Compound 43: A USP7 inhibitor with a different mechanism of action.
Uniqueness: “PMID28394193-Compound-41” is unique due to its high selectivity for USP7 and its ability to inhibit the enzyme through an allosteric mechanism. This makes it a valuable tool for studying USP7-related pathways and a promising candidate for cancer therapy .
Properties
Molecular Formula |
C39H46N6O4 |
---|---|
Molecular Weight |
662.8 g/mol |
IUPAC Name |
tert-butyl 4-[5-[1-butan-2-yl-3-methyl-4-[(1-methyl-3-oxo-2H-isoquinolin-4-yl)methylcarbamoyl]indol-6-yl]pyridin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C39H46N6O4/c1-8-25(3)45-23-24(2)35-31(36(46)41-22-32-30-12-10-9-11-29(30)26(4)42-37(32)47)19-28(20-33(35)45)27-13-14-34(40-21-27)43-15-17-44(18-16-43)38(48)49-39(5,6)7/h9-14,19-21,23,25H,8,15-18,22H2,1-7H3,(H,41,46)(H,42,47) |
InChI Key |
LTHICEHOVQKREU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C=C(C2=C(C=C(C=C21)C3=CN=C(C=C3)N4CCN(CC4)C(=O)OC(C)(C)C)C(=O)NCC5=C6C=CC=CC6=C(NC5=O)C)C |
Origin of Product |
United States |
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